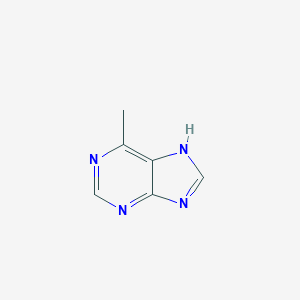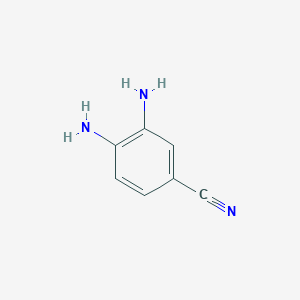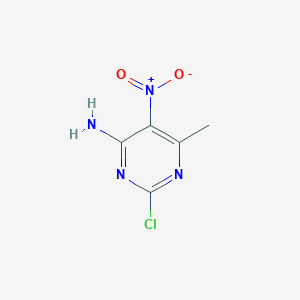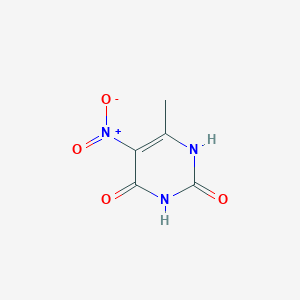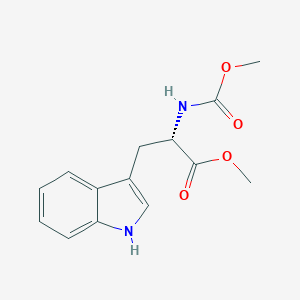
N-(Metoxicarbonil)-L-triptófano metil éster
Descripción general
Descripción
N-(Methoxycarbonyl)-l-tryptophan methyl ester is a derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of the tryptophan molecule and a methyl ester group at the carboxyl end
Aplicaciones Científicas De Investigación
N-(Methoxycarbonyl)-l-tryptophan methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid derivatives.
Industry: It is used in the production of various chemical products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-l-tryptophan methyl ester typically involves the protection of the amino group of tryptophan followed by esterification of the carboxyl group. One common method involves the use of methoxycarbonyl chloride to protect the amino group, followed by methylation of the carboxyl group using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of N-(Methoxycarbonyl)-l-tryptophan methyl ester may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the protection of functional groups, esterification, and purification to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(Methoxycarbonyl)-l-tryptophan methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original amino acid form.
Substitution: The methoxycarbonyl and methyl ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or hydrochloric acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original tryptophan .
Mecanismo De Acción
The mechanism of action of N-(Methoxycarbonyl)-l-tryptophan methyl ester involves its interaction with specific molecular targets. The methoxycarbonyl and methyl ester groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Methoxycarbonyl)-d-tryptophan methyl ester
- N-(Methoxycarbonyl)-l-phenylalanine methyl ester
- N-(Methoxycarbonyl)-l-tyrosine methyl ester
Uniqueness
N-(Methoxycarbonyl)-l-tryptophan methyl ester is unique due to its specific structure, which combines the properties of tryptophan with the protective methoxycarbonyl and methyl ester groups. This combination enhances its stability and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKFSMKXYQRLC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


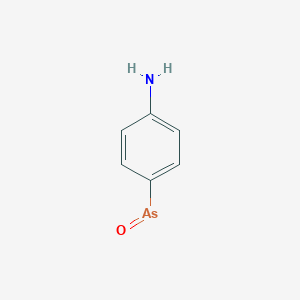


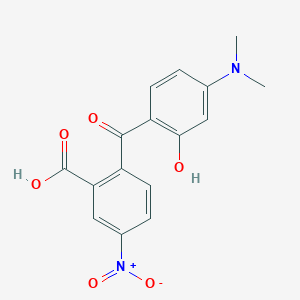
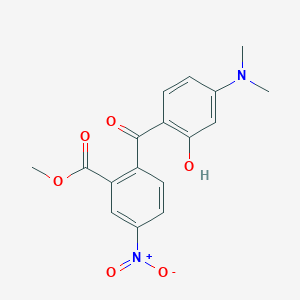
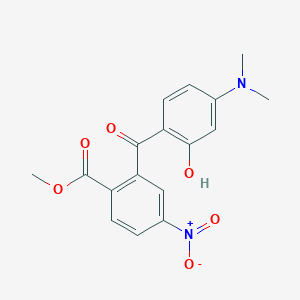
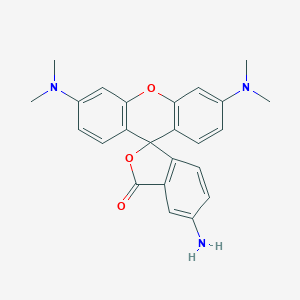

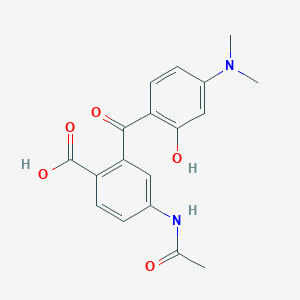
![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
